

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodobenzohydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Iodobenzohydrazide**

Cat. No.: **B1297923**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzohydrazide, a halogenated derivative of benzohydrazide, serves as a valuable building block in medicinal and organic chemistry. Its structural features, including the reactive hydrazide moiety and the strategically positioned iodine atom on the benzene ring, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Benzohydrazide derivatives have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^{[1][2][3]} This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Iodobenzohydrazide**, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological mechanisms of action.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Iodobenzohydrazide** is fundamental for its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
Molecular Formula	C ₇ H ₇ IN ₂ O	[4]
Molecular Weight	262.05 g/mol	[4]
CAS Number	31822-03-4	[4]
Appearance	White to off-white crystalline powder (predicted)	General chemical knowledge
Melting Point	Data not available for 2-iodobenzohydrazide. A related derivative, (E)-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide, has a melting point of 229-230 °C. [5]	
Boiling Point	Data not available. A related derivative, (E)-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide, has a boiling point of 235-238 °C. [5]	
Solubility	Data not available. Generally, benzohydrazides exhibit limited solubility in water and are more soluble in organic solvents like ethanol, methanol, and DMSO.	General chemical knowledge

Computed Physicochemical Properties

Property	Value	Source
XLogP3-AA	1.3	[6]
Hydrogen Bond Donor Count	1	[6]
Hydrogen Bond Acceptor Count	2	[6]
Rotatable Bond Count	1	[6]

Experimental Protocols

Synthesis of 2-Iodobenzohydrazide

The synthesis of **2-Iodobenzohydrazide** is typically achieved through a two-step process, starting from 2-iodobenzoic acid.

Step 1: Esterification of 2-Iodobenzoic Acid to Methyl 2-Iodobenzoate

- Materials: 2-Iodobenzoic acid, Methanol, Concentrated Sulfuric Acid, Diethyl ether, Saturated aqueous sodium hydrogen carbonate solution, Saturated brine solution, Anhydrous sodium sulfate.
- Procedure:
 - In a round-bottom flask, suspend 2-iodobenzoic acid in methanol.
 - Slowly add concentrated sulfuric acid to the mixture at room temperature with stirring.
 - Heat the mixture to reflux (approximately 80°C) and maintain for 2.5 hours under a nitrogen atmosphere.[\[7\]](#)
 - After cooling to room temperature, perform a liquid-liquid extraction with diethyl ether.
 - Wash the organic layer sequentially with water, saturated aqueous sodium hydrogen carbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-iodobenzoate.
- Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 5/1) to yield pure methyl 2-iodobenzoate.^[7]

Step 2: Hydrazinolysis of Methyl 2-Iodobenzoate to **2-Iodobenzohydrazide**

- Materials: Methyl 2-iodobenzoate, Hydrazine hydrate, Ethanol.
- Procedure:
 - Dissolve methyl 2-iodobenzoate in ethanol in a round-bottom flask.
 - Add hydrazine hydrate to the solution.
 - Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
 - Upon completion of the reaction, cool the mixture to room temperature to allow the product to crystallize.
 - Collect the precipitated **2-Iodobenzohydrazide** by vacuum filtration.
 - Wash the solid product with cold ethanol to remove any unreacted starting materials and impurities.
 - Dry the purified **2-Iodobenzohydrazide** under vacuum.

Characterization Methods

The synthesized **2-Iodobenzohydrazide** should be characterized using standard analytical techniques to confirm its structure and purity.

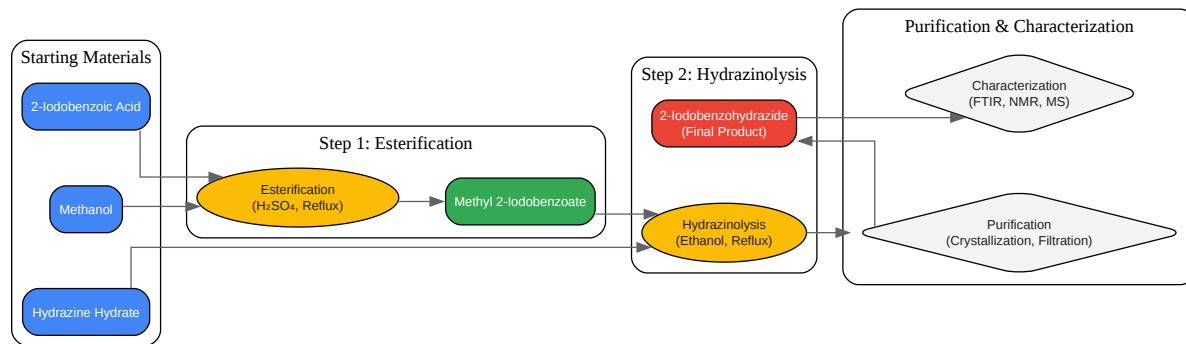
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=O, and C-I stretching vibrations.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
- Melting Point Analysis: To determine the melting point range, which is an indicator of purity.

Potential Biological Activity and Mechanism of Action

While specific studies on the biological activity of **2-Iodobenzohydrazide** are limited, the broader class of benzohydrazide derivatives has been extensively investigated and shown to possess a wide range of pharmacological effects.

Antimicrobial Activity:


Benzohydrazide derivatives are known to exhibit significant antibacterial and antifungal activities.^{[1][2][3]} The proposed mechanism of action for some of these compounds involves the disruption of the microbial cell wall or cell membrane integrity. The presence of a halogen substituent, such as iodine, on the aromatic ring can enhance the lipophilicity of the molecule, potentially facilitating its transport across the microbial cell membrane and increasing its antimicrobial potency.

The general mechanism of action for some antimicrobial agents involves:

- Interaction with the Cell Surface: The compound may initially bind to the outer surface of the microbial cell.
- Membrane Permeabilization: It can then disrupt the phospholipid bilayer of the cell membrane, leading to increased permeability.
- Leakage of Intracellular Components: This disruption results in the leakage of essential ions and macromolecules, ultimately leading to cell death.

Visualizations

Synthesis Workflow for 2-Iodobenzohydrazide

[Click to download full resolution via product page](#)

Caption: Synthetic route for **2-Iodobenzohydrazide**.

Conclusion

2-Iodobenzohydrazide is a compound of significant interest for medicinal chemists and drug development professionals. This guide has summarized its key physicochemical properties, provided detailed protocols for its synthesis and characterization, and discussed its potential as a precursor for novel therapeutic agents. The versatile nature of the benzohydrazide scaffold, combined with the unique properties imparted by the iodine substituent, positions **2-Iodobenzohydrazide** as a valuable tool for the development of new drugs with a range of biological activities. Further research into its specific biological targets and mechanisms of action is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sid.ir [sid.ir]
- 2. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. 2-iodobenzohydrazide [stenutz.eu]
- 5. pubs.aip.org [pubs.aip.org]
- 6. N-iodobenzohydrazide | C7H7IN2O | CID 175532021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Iodobenzohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297923#physicochemical-properties-of-2-iodobenzohydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com